molecular formula C9H14O5 B130162 Diethyl 2-methyl-3-oxosuccinate CAS No. 759-65-9

Diethyl 2-methyl-3-oxosuccinate

Cat. No. B130162
CAS RN: 759-65-9
M. Wt: 202.2 g/mol
InChI Key: OQOCQBJWOCRPQY-UHFFFAOYSA-N
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Description

Diethyl 2-methyl-3-oxosuccinate, also known as Methyloxo-butanedioic acid diethyl ester or NSC 33946, is a chemical compound with the formula C2H5OCOCH(CH3)COCOOC2H5 . It is used in enzymology as a substrate for the enzyme diethyl 2-methyl-3-oxosuccinate reductase (EC 1.1.1.229), which catalyzes the chemical reaction involving diethyl (2R,3R)-2-methyl-3-hydroxysuccinate and NADP+ .


Synthesis Analysis

The synthesis of Diethyl 2-methyl-3-oxosuccinate involves several steps. One method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid . Another method involves the microbiological asymmetric reduction of the corresponding dimethyl 2-methyl-3-oxosuccinate . A new approach to the synthesis involves the use of isobutyl bromide, NaH, CuI, and I2 .


Molecular Structure Analysis

The molecular structure of Diethyl 2-methyl-3-oxosuccinate contains a total of 27 bonds. There are 13 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 ester groups (aliphatic), and 1 ketone group (aliphatic) .


Chemical Reactions Analysis

In enzymology, Diethyl 2-methyl-3-oxosuccinate is involved in a chemical reaction catalyzed by the enzyme diethyl 2-methyl-3-oxosuccinate reductase. The two substrates of this enzyme are diethyl (2R,3R)-2-methyl-3-hydroxysuccinate and NADP+, whereas its 3 products are diethyl 2-methyl-3-oxosuccinate, NADPH, and H+ .


Physical And Chemical Properties Analysis

Diethyl 2-methyl-3-oxosuccinate has a molecular weight of 202.20 . It has a refractive index of n20/D 1.432 (lit.) and a density of 1.073 g/mL at 25 °C (lit.) .

Scientific Research Applications

Enzymatic Reduction Studies

Diethyl 2-methyl-3-oxosuccinate reductase, an enzyme purified from Saccharomyces fermentati, demonstrates selective reduction capabilities. This enzyme reduces diethyl 2-methyl-3-oxosuccinate and exhibits maximum activity at pH 6.0 and 50°C, with a molecular weight between 61,000 to 63,000. It's noted for its stability in pH 7 to 8 and high enantiomeric excess in product yield (Furuichi et al., 1987).

Chemical Synthesis Applications

Diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate, a derivative of diethyl 2-methyl-3-oxosuccinate, has been synthesized for studying its chemical properties (Yamaguchi et al., 1997). Additionally, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, another derivative, was prepared from diethyl 2-oxosuccinate, demonstrating its role in nucleophilic addition reactions and cyclization (Zhu Xiu-jie, 2010).

Novel Compound Synthesis

Diethyl 2-methyl-3-oxosuccinate has been used in synthesizing new compounds like 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles. These compounds were obtained under basic conditions, showcasing the versatility of diethyl 2-methyl-3-oxosuccinate in organic synthesis (Attanasi et al., 2004).

Corrosion Inhibition Research

Diethyl 2-methyl-3-oxosuccinate derivatives have been studied as corrosion inhibitors. For example, α-aminophosphonates derived from it showed significant inhibition effects on mild steel corrosion in hydrochloric acid, valuable for industrial applications (Gupta et al., 2017).

Structural and Conformational Analysis

2-Triphenylphosphoranylidene succinic acid derivatives of diethyl 2-methyl-3-oxosuccinate have been analyzed using NMR spectroscopy and molecular modelling. This study provides insights into the structure and conformation of these derivatives in different solvents and temperatures (Bacaloglu et al., 1995).

Medicinal Chemistry Applications

Diethyl 3-benzyl-2-oxosuccinate, a derivative, has been used in synthesizing prochiral intermediates for angiotensin-converting enzyme inhibitor (ACEI) medicines, demonstrating its utility in pharmaceutical synthesis (Yun, 2004).

Future Directions

Future research directions could involve further exploration of the enzymatic reactions involving Diethyl 2-methyl-3-oxosuccinate, as well as its potential applications in various fields of chemistry and biochemistry .

properties

IUPAC Name

diethyl 2-methyl-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQBJWOCRPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883562
Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl 2-methyl-3-oxosuccinate

CAS RN

759-65-9
Record name 1,4-Diethyl 2-methyl-3-oxobutanedioate
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Diethyl 2-methyl-3-oxosuccinate
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Diethyl 2-methyloxosuccinate
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Record name Diethyl oxalpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
A Furuichi, H Akita, H Matsukura, T Oishi… - Agricultural and …, 1987 - Taylor & Francis
… Diethyl 2-methyl-3-oxosuccinate reductase was purified from cells of Saccharomyces … The Km values at pH 7.0 were 1.25 mM for diethyl 2methyl-3-oxosuccinate and 111 mM for the a-…
Number of citations: 15 www.tandfonline.com
A Furuichi, H Akita, H Matsukura, T Oishi… - Agricultural and …, 1987 - jlc.jst.go.jp
… Diethyl 2-methyl-3-oxosuccinate reductase was purified from cells of Saccharomyces … The Kmvalues at pH7.0 were 1.25mMfor diethyl 2methyl-3-oxosuccinate and 1 1 1 him for the a-…
Number of citations: 3 jlc.jst.go.jp
H AKITA, A FURUICHI, H KOSHIJI… - Chemical and …, 1983 - jstage.jst.go.jp
… prepared by lzumi"s method‘" from diethyl 2-methyl‘3-oxosuccinate) was converted into dimethyl esters (11 + 13) by treatment with a solution of CHzN2 in ether. Pyridine (0.5 ml) was …
Number of citations: 29 www.jstage.jst.go.jp
G DOMANY, J NYITRAI, G SIMIG, K LEMPERT - 1977 - pascal-francis.inist.fr
Keyword (fr) HETEROCYCLE AZOTE PREPARATION REACTION CHIMIQUE AMIDRAZONE SOLVANT ORGANIQUE PROPRIETE PHYSIQUE SPECTRE IR SPECTRE RMN …
Number of citations: 0 pascal-francis.inist.fr
BL Booth, DJ Edge, RN Haszeldine… - Journal of the Chemical …, 1977 - pubs.rsc.org
… Diethyl 2-methyl-3oxosuccinate affords only the radical CF,*N (O)*CMe(CO,Et) CO*CO,Et under similar conditions. Intermediate hydroxylamine anions CF3-N (0) -CH (COR) *COH', are …
Number of citations: 20 pubs.rsc.org
秋田弘幸, 古市昭也, 越地弘子, 堀越弘毅… - Chemical and …, 1983 - jlc.jst.go.jp
… prepared by lzumi"s method‘" from diethyl 2-methyl‘3-oxosuccinate) was converted into dimethyl esters (11 + 13) by treatment with a solution of CHzN2 in ether. Pyridine (0.5 ml) was …
Number of citations: 3 jlc.jst.go.jp
H Krawczyk, T Martyniuk - Spectrochimica Acta Part A: Molecular and …, 2007 - Elsevier
… ) were prepared by Reformatsky reaction of diethyl 2-methyl-3-oxosuccinate (Fluka AG) and … Chemical Co.) and diethyl 2-methyl-3-oxosuccinate according to reference [21] (yield 55%). …
Number of citations: 7 www.sciencedirect.com
H Akita, H Matsukura, T Oishi - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
… Thus, expecting the same trends in the present case, we reduced diethyl 2—methyl-3—oxosuccinate 5 with a variety of yeasts. The selected results are shown in Table I. In all cases, the …
Number of citations: 18 www.jstage.jst.go.jp
A Furuichi, H Akita, H Matsukura, T Oishi… - Agricultural and …, 1985 - jstage.jst.go.jp
The asymmetric reduction of prochiral amethyl/?-keto ester or prochiral/2-methyl aketo ester to give the optically active a-methyl jS-hydroxy ester1~ 9) or the optically active j6-methyl a-…
Number of citations: 37 www.jstage.jst.go.jp
S Auricchio, A Ricca… - The Journal of Organic …, 1983 - ACS Publications
… (A) Diethyl 2-methyl-3-oxosuccinate with hydroxylamine by the usual method8 gave 3-(ethoxycarbonyl)-4-methylisoxazol-5-one (3). This compound with diazomethane in diethyl etther …
Number of citations: 26 pubs.acs.org

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